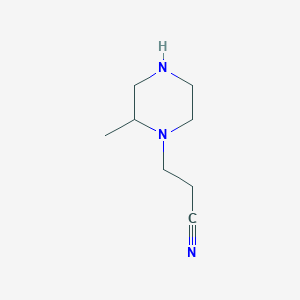

3-(2-Methylpiperazin-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(2-methylpiperazin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8-7-10-4-6-11(8)5-2-3-9/h8,10H,2,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDSNVRRGVQEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40667873 | |

| Record name | 3-(2-Methylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6216-09-7 | |

| Record name | 3-(2-Methylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Methylpiperazin-1-yl)propanenitrile CAS number search

An In-depth Technical Guide to 3-(2-Methylpiperazin-1-yl)propanenitrile

Introduction

3-(2-Methylpiperazin-1-yl)propanenitrile, identified by the CAS Number 6216-09-7 , is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its structure, which incorporates both a 2-methylpiperazine moiety and a propanenitrile functional group, renders it a versatile building block for the synthesis of a wide array of more complex molecules. The piperazine ring is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to be readily functionalized and for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[2][3] This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2-Methylpiperazin-1-yl)propanenitrile is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 6216-09-7 | ChemScene[1] |

| Molecular Formula | C₈H₁₅N₃ | ChemScene[1] |

| Molecular Weight | 153.22 g/mol | ChemScene[1] |

| Synonyms | 2-methyl-1-piperazinepropanenitrile | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 39.06 Ų | ChemScene[1] |

| logP | 0.19378 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Mechanistic Insights

General Synthetic Workflow

Caption: General workflow for the synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile.

Experimental Protocol: Cyanoethylation of 2-Methylpiperazine

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-methylpiperazine (1.0 equivalent) and a suitable solvent such as ethanol or acetonitrile.

-

Reagent Addition: Acrylonitrile (1.1 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure 3-(2-Methylpiperazin-1-yl)propanenitrile.

Causality Behind Experimental Choices:

-

Excess Acrylonitrile: A slight excess of acrylonitrile is used to drive the reaction to completion and ensure that all the 2-methylpiperazine is consumed.

-

Solvent Choice: The choice of solvent is critical for ensuring that the reactants are fully dissolved and can interact effectively. Protic solvents like ethanol can also participate in the reaction mechanism by protonating the intermediate.

-

Temperature Control: The Michael addition is an exothermic process. Controlling the temperature is crucial to prevent side reactions and ensure the safety of the procedure.

Applications in Drug Development and Medicinal Chemistry

The structural motifs within 3-(2-Methylpiperazin-1-yl)propanenitrile make it a valuable precursor in the synthesis of pharmacologically active compounds.

-

The Piperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of clinically used drugs.[2][3] It often imparts favorable properties such as improved aqueous solubility and the ability to form salts. The nitrogen atoms of the piperazine ring can be further functionalized through reactions like N-alkylation, N-acylation, and N-arylation to modulate the biological activity and pharmacokinetic properties of the final compound.[2]

-

The Propanenitrile Group: The nitrile group is a versatile functional handle that can be transformed into other key functional groups. For instance, it can be reduced to a primary amine, yielding 3-(2-methylpiperazin-1-yl)propan-1-amine, or hydrolyzed to a carboxylic acid, 3-(2-methylpiperazin-1-yl)propanoic acid.[2][4] These transformations open up avenues for creating a diverse library of compounds for biological screening.

Caption: Derivatization pathways of 3-(2-Methylpiperazin-1-yl)propanenitrile.

Analytical Characterization

Ensuring the purity and identity of 3-(2-Methylpiperazin-1-yl)propanenitrile is paramount for its use in synthesis. A combination of analytical techniques is typically employed for its characterization.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments. For instance, ¹H NMR would show characteristic signals for the methyl group, the piperazine ring protons, and the propanenitrile chain protons.[2] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and to quantify it in a mixture. Various detectors, such as UV-Vis or mass spectrometry, can be coupled with HPLC for enhanced sensitivity and specificity.[5][6] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. A strong absorption band around 2200-2300 cm⁻¹ would be characteristic of the nitrile (C≡N) stretching vibration. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(2-Methylpiperazin-1-yl)propanenitrile. While a specific safety data sheet (SDS) for this exact compound is not available in the search results, general safety guidelines for related nitrile and piperazine compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]

-

Inhalation and Contact: Avoid breathing vapors, mist, or gas.[8][9][10] Avoid contact with skin and eyes.[8][9]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][8]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

3-(2-Methylpiperazin-1-yl)propanenitrile is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of a functionalizable piperazine ring and a convertible nitrile group provides a robust platform for creating diverse molecular architectures. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in research and drug discovery.

References

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC. Available at: [Link]

-

(PDF) Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives - ResearchGate. Available at: [Link]

-

3-(2-Methylpiperidin-1-yl)propanenitrile | C9H16N2 - BuyersGuideChem. Available at: [Link]

-

A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

-

Safety Data Sheet: Propionitrile - Chemos GmbH&Co.KG. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]

-

The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD - Food Additives & Contaminants: Part A. Available at: [Link]

-

Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine - Cole-Parmer. Available at: [Link]

-

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile - MDPI. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-(4-Methylpiperazin-1-yl)propanenitrile|CAS 4491-92-3 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. jocpr.com [jocpr.com]

- 6. qascf.com [qascf.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemos.de [chemos.de]

1-(2-Cyanoethyl)-2-methylpiperazine: Structural Profiling and Regioselective Synthesis

Executive Summary 1-(2-Cyanoethyl)-2-methylpiperazine is a highly specialized, advanced heterocyclic intermediate widely utilized in the synthesis of complex pharmaceuticals and agrochemicals. The presence of a piperazine core, coupled with a chiral methyl center and a reactive cyanoethyl appendage, makes it a versatile building block for drug discovery. This technical whitepaper explores the structural nuances of the compound, details the mechanistic causality behind its regioselective synthesis via aza-Michael addition, and provides a self-validating protocol for its preparation.

Structural and Physicochemical Profiling

The molecular architecture of 1-(2-Cyanoethyl)-2-methylpiperazine is defined by a six-membered saturated nitrogen heterocycle (piperazine) bearing two distinct substitutions. The comparable nucleophilicity of the two nitrogen atoms in the unsubstituted piperazine ring often results in undesired bis-alkylation, making mono-functionalization a persistent challenge in synthetic chemistry[1].

The introduction of a methyl group at the C2 position breaks the symmetry of the ring, creating a steric differential between the N1 and N4 positions. The cyanoethyl group (-CH2CH2CN) at the N1 position serves as a highly modular functional group, capable of being reduced to a primary amine or hydrolyzed to a carboxylic acid for further conjugation.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 3-(2-methylpiperazin-1-yl)propanenitrile |

| Molecular Formula | C8H15N3 |

| Molecular Weight | 153.23 g/mol |

| Core Scaffold | 2-Methylpiperazine |

| Key Substitutions | C2 (Methyl), N1 (Cyanoethyl) |

| Reactive Sites | N4 (Secondary Amine), Nitrile (-C≡N) |

Mechanistic Insights: The Aza-Michael Addition

The synthesis of monosubstituted piperazines is traditionally achieved via the aza-Michael addition, where a secondary amine acts as a nucleophile and attacks an α,β-unsaturated carbonyl or nitrile compound[2]. Acrylonitrile is the standard Michael acceptor for introducing a cyanoethyl group.

Causality in Catalyst Selection: While the aza-Michael addition can proceed uncatalyzed under forcing conditions, the use of Ceric Ammonium Nitrate (CAN) as a catalyst significantly accelerates the reaction in aqueous or protic media[3]. CAN acts as a mild Lewis acid, coordinating to the nitrogen atom of the acrylonitrile. This coordination withdraws electron density from the conjugated alkene, lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the Michael acceptor and facilitating rapid nucleophilic attack by the piperazine nitrogen[3].

Causality in Regioselectivity: Direct reaction of 2-methylpiperazine with acrylonitrile typically yields a mixture of regioisomers, with a kinetic preference for the sterically less hindered N4 position[4]. Because our target is 1-(2-Cyanoethyl)-2-methylpiperazine (substitution at the more hindered N1 position), a regioselective protection strategy is mandatory. By reacting 2-methylpiperazine with a bulky protecting group like di-tert-butyl dicarbonate (Boc2O), the less hindered N4 position is selectively blocked. This leaves the N1 position exclusively available for the subsequent aza-Michael addition.

Pathway Visualization

The following diagram illustrates the logical flow of the regioselective synthesis, highlighting the steric control and catalytic activation required to yield the final product.

Caption: Synthetic workflow for the regioselective preparation of 1-(2-Cyanoethyl)-2-methylpiperazine.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each phase includes an analytical checkpoint to confirm causality and prevent the propagation of errors.

Phase 1: Regioselective N4-Protection

-

Reaction: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78°C under an inert argon atmosphere.

-

Addition: Add di-tert-butyl dicarbonate (Boc2O, 1.0 eq) dropwise over 30 minutes. Rationale: The ultra-low temperature maximizes the kinetic differentiation between the N1 and N4 positions, forcing the bulky Boc group onto the less hindered N4 amine.

-

Workup: Allow the reaction to warm to 0°C, quench with water, extract with DCM, and concentrate.

-

Analytical Checkpoint 1: Perform ^1^H-NMR. The successful formation of 4-Boc-2-methylpiperazine is confirmed by the presence of a 9-proton singlet at ~1.45 ppm. The chemical shift of the C2-methyl doublet will indicate whether N1 or N4 was protected (comparison with literature standards is required to rule out the N1-Boc regioisomer).

Phase 2: Catalytic Aza-Michael Addition

-

Reaction: Dissolve the purified 4-Boc-2-methylpiperazine in a 1:1 mixture of water and methanol.

-

Catalysis: Add acrylonitrile (1.2 eq) and Ceric Ammonium Nitrate (CAN, 3 mol%)[3]. Stir at room temperature for 3 hours. Rationale: CAN activates the nitrile, enabling the sterically hindered N1 amine to attack the alkene efficiently without requiring elevated temperatures that could degrade the Boc group.

-

Workup: Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield 1-(2-cyanoethyl)-4-Boc-2-methylpiperazine.

-

Analytical Checkpoint 2: Perform LC-MS. The chromatogram should show a single major peak with a mass-to-charge ratio (m/z) corresponding to [M+H]^+^ = 254.1. The ^1^H-NMR should reveal two new distinct triplet signals in the 2.5–2.8 ppm range, corresponding to the -CH2CH2- bridge of the cyanoethyl group.

Phase 3: Deprotection to Final Product

-

Reaction: Dissolve the intermediate in DCM and cool to 0°C. Add trifluoroacetic acid (TFA, 10 eq) dropwise. Stir for 2 hours. Rationale: Acidic conditions selectively cleave the carbamate (Boc) without hydrolyzing the robust nitrile group.

-

Workup: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3 until pH > 8. Extract with a polar organic solvent (e.g., 10% MeOH in DCM), dry, and concentrate.

-

Analytical Checkpoint 3: Perform final ^1^H-NMR. The complete disappearance of the 9-proton Boc singlet at ~1.45 ppm validates the deprotection. The retention of the cyanoethyl triplets and the C2-methyl doublet confirms the structural integrity of 1-(2-Cyanoethyl)-2-methylpiperazine.

References

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.2

-

Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Thieme E-Journals. 3

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. 1

-

Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. ACS Publications. 4

Sources

physical properties of 3-(2-methylpiperazin-1-yl)propanenitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-methylpiperazin-1-yl)propanenitrile (CAS: 6216-09-7)

Section 1: Introduction and Scope

3-(2-methylpiperazin-1-yl)propanenitrile is a functionalized piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, valued for its favorable physicochemical properties and synthetic versatility. The addition of a methyl group introduces a chiral center, while the propanenitrile moiety offers a reactive handle for further chemical modification, making this compound a valuable building block for creating diverse chemical libraries and novel drug candidates.

This technical guide serves as a comprehensive resource for scientists and development professionals. It moves beyond a simple data sheet to provide a detailed analysis of the compound's physical and chemical properties. In the absence of extensive published experimental data for this specific isomer, this document provides robust, theoretically-grounded predictions and outlines the self-validating experimental workflows required for its definitive characterization. The causality behind experimental choices is explained, ensuring that the described protocols are not merely procedural but are grounded in solid analytical chemistry principles.

Section 2: Molecular Identity and Structure

Precise identification is the foundation of all subsequent research. The structural features of 3-(2-methylpiperazin-1-yl)propanenitrile—namely the chiral piperazine ring and the electrophilic nitrile group—dictate its chemical reactivity and potential biological interactions.

| Identifier | Value | Source |

| IUPAC Name | 3-(2-methylpiperazin-1-yl)propanenitrile | - |

| CAS Number | 6216-09-7 | [1] |

| Molecular Formula | C₈H₁₅N₃ | [1] |

| Molecular Weight | 153.22 g/mol | [1] |

| Canonical SMILES | N#CCCN1C(C)CNCC1 | [1] |

| Synonyms | 2-methyl-1-piperazinepropanenitrile | [1] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="2.4,0!"]; N4 [label="NH", pos="2.4,-1.2!"]; C5 [label="C", pos="1.2,-1.7!"]; C6 [label="C", pos="0,-1.2!"]; C_Me [label="CH₃", pos="1.2,1.8!"]; C_side1 [label="CH₂", pos="-1.5,0.5!"]; C_side2 [label="CH₂", pos="-2.8,0!"]; C_nitrile [label="C", pos="-4,0!"]; N_nitrile [label="N", pos="-5.2,0!"];

// Edges for bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_Me; N1 -- C_side1; C_side1 -- C_side2; C_side2 -- C_nitrile; C_nitrile -- N_nitrile [style=triple, dir=none]; }

Caption: 2D Structure of 3-(2-methylpiperazin-1-yl)propanenitrile

Section 3: Computed Physicochemical Properties for Drug Discovery

In modern drug development, in silico predictions are vital for prioritizing candidates before synthesis. These computed properties provide insight into a molecule's potential pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

| Property | Predicted Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 39.06 Ų | TPSA is a key indicator of a drug's ability to permeate cell membranes. A value under 140 Ų is generally associated with good oral bioavailability. The low TPSA of this molecule is favorable.[1][2] |

| LogP (Octanol/Water Partition Coeff.) | 0.19378 | LogP measures lipophilicity. This slightly positive value suggests a balanced solubility profile, which is often desirable for drugs that must traverse both aqueous (blood) and lipid (cell membrane) environments.[1] |

| Hydrogen Bond Donors | 1 | The secondary amine (N-H) acts as a hydrogen bond donor. This count is well within the parameters of Lipinski's Rule of Five, suggesting drug-like properties.[1] |

| Hydrogen Bond Acceptors | 3 | The two tertiary amines and the nitrile nitrogen can accept hydrogen bonds, influencing solubility and target binding.[1] |

| Rotatable Bonds | 2 | A low number of rotatable bonds (<10) is correlated with higher bioavailability and metabolic stability, as it reduces the conformational entropy penalty upon binding to a target.[1] |

Section 4: Physical State and Handling

While specific experimental data for this compound is not widely published, we can infer its likely properties from structurally similar molecules and supplier information.

-

Physical Form : Analogous compounds such as 3-(piperidin-1-yl)propionitrile and 3-(piperazin-1-yl)propanenitrile are described as a colorless oil or liquid at room temperature.[3][4] Therefore, 3-(2-methylpiperazin-1-yl)propanenitrile is expected to be a liquid or a low-melting solid.

-

Purity : Commercial suppliers typically offer this compound at a purity of ≥98%.[1]

-

Storage and Stability : The compound should be stored under controlled conditions to ensure its integrity. The presence of amine functionalities makes it susceptible to oxidation and reaction with atmospheric carbon dioxide. The nitrile group is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

Recommended Storage : Sealed in a dry, inert atmosphere at 2-8°C.[1]

-

Section 5: Spectroscopic Characterization Workflow

The definitive confirmation of a synthesized compound's identity and purity requires a multi-faceted analytical approach. The following section outlines the expected spectroscopic data and provides standardized protocols for their acquisition. This serves as a self-validating system, where data from each technique must be consistent with the others for unequivocal structural confirmation.

Caption: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition : Acquire spectra on a 400 MHz or higher spectrometer. Obtain a standard proton (¹H) spectrum, a carbon (¹³C) spectrum, and consider 2D experiments like COSY and HSQC for unambiguous assignment.

Predicted ¹H NMR Data:

| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (on ring) | ~1.0-1.2 | Doublet | 3H | Alkyl group split by the adjacent C-H proton. |

| -NH (on ring) | ~1.5-3.0 | Broad Singlet | 1H | Exchangeable proton, chemical shift is solvent-dependent. |

| Piperazine CH, CH₂ | ~2.2-3.0 | Multiplet | 7H | Complex overlapping signals from the seven protons on the piperazine ring. |

| -N-CH₂ -CH₂-CN | ~2.6-2.8 | Triplet | 2H | Methylene group adjacent to the piperazine nitrogen. |

| -N-CH₂-CH₂ -CN | ~2.4-2.6 | Triplet | 2H | Methylene group adjacent to the electron-withdrawing nitrile group. |

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |

| -C ≡N | ~118-122 | Characteristic chemical shift for a nitrile carbon.[5] |

| Piperazine Carbons | ~45-55 | Typical range for sp³ carbons attached to nitrogen in a piperazine ring.[5] |

| -N-C H₂-CH₂-CN | ~52-55 | Methylene carbon attached to the piperazine nitrogen. |

| -N-CH₂-C H₂-CN | ~15-20 | Methylene carbon adjacent to the nitrile group. |

| -C H₃ | ~15-20 | Methyl group on the piperazine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan : Record a background spectrum of the clean ATR crystal.

-

Sample Application : Place one to two drops of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition : Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Characteristic Absorption Bands:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300-3500 | Weak-Medium |

| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Strong |

| C≡N (Nitrile) | Stretch | 2220-2260 | Medium, Sharp |

| C-N (Amine) | Stretch | 1000-1250 | Medium |

The most diagnostic peak is the sharp, medium-intensity absorption for the nitrile (C≡N) group, which provides clear evidence of this functionality.[5]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, further structural information. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol (ESI-HRMS):

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion : Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition : Acquire the spectrum in positive ion mode. The protonated molecular ion [M+H]⁺ is expected.

Expected Result:

-

Molecular Formula : C₈H₁₅N₃

-

Exact Mass (Monoisotopic) : 153.1266

-

Expected Ion [M+H]⁺ : m/z 154.1344

The experimental m/z value obtained from HRMS must match the theoretical value to within a very small tolerance (typically < 5 ppm) to confidently confirm the elemental composition.

Section 6: Conclusion

3-(2-methylpiperazin-1-yl)propanenitrile is a valuable synthetic intermediate with physicochemical properties amenable to drug discovery applications. This guide has established its molecular identity and provided a robust framework for its characterization. Key properties include a drug-like TPSA of 39.06 Ų and a balanced LogP of 0.19. While experimental determination remains the gold standard, the predictive spectroscopic data herein provides a reliable benchmark for researchers. The validation of this compound relies on a cohesive analytical workflow, where the molecular formula from HRMS is confirmed by the specific functional groups identified in IR and the precise atomic arrangement elucidated by NMR spectroscopy. Adherence to these principles ensures the scientific integrity required for its use in the development of new therapeutic agents.

Section 7: References

-

3-(2-Methylpiperidin-1-yl)propanenitrile | C9H16N2 - BuyersGuideChem. (URL: )

-

3-(2-Methylpiperidin-1-yl)propanenitrile | 140837-33-8 - BuyersGuideChem. (URL: )

Sources

3-(2-Methylpiperazin-1-yl)propanenitrile molecular weight and formula

Executive Summary

3-(2-Methylpiperazin-1-yl)propanenitrile (CAS: 6216-09-7) is a specialized heterocyclic building block utilized in the synthesis of small-molecule therapeutics. Distinguished by its chiral 2-methylpiperazine core, this intermediate serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. Its structural versatility allows for the modulation of physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—while the nitrile moiety provides a reactive handle for transformation into primary amines, amides, or carboxylic acids. This guide outlines the physicochemical profile, regioselective synthesis, and downstream applications of this scaffold.

Physicochemical Specifications

The following data establishes the baseline identity and properties for analytical verification.

| Property | Specification |

| IUPAC Name | 3-(2-Methylpiperazin-1-yl)propanenitrile |

| CAS Number | 6216-09-7 |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.22 g/mol |

| SMILES | N#CCCN1C(C)CNCC1 |

| Appearance | Colorless to pale yellow viscous liquid |

| Density (Predicted) | 0.94 ± 0.05 g/cm³ |

| Boiling Point (Predicted) | 283.2°C at 760 mmHg |

| pKa (Predicted) | Base 1 (N4): ~9.1 |

| Solubility | Soluble in Methanol, DCM, DMSO; Sparingly soluble in water |

Synthetic Methodology & Regiocontrol

The Regioselectivity Challenge

The synthesis of 3-(2-methylpiperazin-1-yl)propanenitrile via direct Michael addition of 2-methylpiperazine to acrylonitrile presents a regiochemical challenge. The 2-methylpiperazine ring contains two nucleophilic nitrogen atoms:

-

N1 (Proximal): Sterically hindered by the adjacent methyl group.

-

N4 (Distal): Sterically unhindered and kinetically favored.

Direct alkylation typically yields the N4-isomer (3-(3-methylpiperazin-1-yl)propanenitrile) as the major product. To selectively isolate the N1-isomer (the target of this guide), a protection-deprotection strategy is required to ensure high fidelity.

High-Fidelity Synthesis Protocol (N1-Selective)

Step 1: N4-Protection

-

Reagents: 2-Methylpiperazine, Benzyl chloroformate (Cbz-Cl) or Di-tert-butyl dicarbonate (Boc₂O).

-

Mechanism: Kinetic control at low temperature favors reaction at the unhindered N4 position.

-

Product: 1-Boc-3-methylpiperazine (Note: Numbering flips upon protection; the free amine is now at the hindered position).

Step 2: Michael Addition (N1-Alkylation)

-

Reagents: N4-protected-2-methylpiperazine, Acrylonitrile, Methanol (solvent), catalytic DBU or Triton B.

-

Conditions: Reflux for 12–24 hours. The steric hindrance at N1 requires thermal energy to drive the Michael addition to completion.

-

In-Process Control (IPC): Monitor disappearance of secondary amine via TLC/LC-MS.

Step 3: Deprotection

-

Reagents: TFA/DCM (for Boc) or H₂/Pd-C (for Cbz).

-

Product: 3-(2-Methylpiperazin-1-yl)propanenitrile.[1]

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis pathway ensuring N1-alkylation via temporary N4-protection.

Structural Characterization

Validation of the correct isomer is critical. The following NMR signatures distinguish the N1-isomer from the N4-isomer.

-

¹H NMR (CDCl₃, 400 MHz):

-

Methyl Doublet: The C2-methyl group will appear as a doublet at ~1.0–1.2 ppm.

-

N1-Methylene: The protons on the carbon adjacent to the nitrile (–CH₂CN) appear as a triplet at ~2.5 ppm.

-

Chiral Center (H2): The methine proton at position 2 will show distinct splitting and a downfield shift compared to the N4-isomer due to the proximity of the N-alkyl chain.

-

Diagnostic Shift: In the N1-substituted isomer, the ¹³C NMR signal for the methyl carbon is typically shielded differently (~15–18 ppm) compared to the N4-substituted variant due to steric compression (gamma-effect).

-

Applications in Drug Development

The 3-(2-methylpiperazin-1-yl)propanenitrile scaffold is a versatile intermediate. Its primary utility lies in its reduction to the corresponding diamine, which serves as a linker in complex drug molecules.

Downstream Transformations

-

Reduction to Amine: Hydrogenation (Raney Ni/H₂ or LiAlH₄) yields 3-(2-methylpiperazin-1-yl)propan-1-amine . This primary amine is a "universal connector" for amide coupling reactions in medicinal chemistry.

-

Hydrolysis: Conversion to the carboxylic acid allows for reverse-amide coupling.

Therapeutic Areas

-

Kinase Inhibitors: The 2-methylpiperazine moiety is a "privileged structure" in kinase design (e.g., Bosutinib analogs). The methyl group restricts conformational freedom, potentially locking the molecule into a bioactive conformation that fits specific ATP-binding pockets.

-

GPCR Ligands: Used in the synthesis of Histamine H3/H4 antagonists and Dopamine D2/D3 ligands. The basic nitrogen of the piperazine interacts with the conserved aspartate residue in GPCR transmembrane domains.

-

Antimicrobials: Piperazine-linked fluoroquinolone derivatives use this spacer to improve cell wall penetration and solubility.

Application Logic Diagram

Figure 2: Downstream synthetic utility and therapeutic applications of the scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Xi).

-

Risk Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling:

-

Nitrile Hazard: While not releasing free cyanide, organic nitriles can be toxic. Handle in a fume hood.

-

Storage: Store at 2–8°C under argon to prevent oxidation of the secondary amine or hydrolysis of the nitrile.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

-

References

-

ChemScene. (2024). 3-(2-Methylpiperazin-1-yl)propanenitrile Product Monograph. Retrieved from [1]

-

BenchChem. (2024). Structure and Applications of Methylpiperazinyl-propanenitriles in Drug Discovery. Retrieved from

-

National Institutes of Health (NIH). (2025). Piperazine Derivatives as Bioactive Films and Drug Delivery Systems. PubMed Central. Retrieved from

-

Royal Society of Chemistry. (2021).[2] Nitrile-containing pharmaceuticals: target, mechanism of action, and SAR studies. RSC Medicinal Chemistry.[2] Retrieved from

-

MDPI. (2020). Synthesis of Chiral 3-Methylpiperazine Intermediates for Kinase Inhibitors. Molbank.[3] Retrieved from

Sources

An In-depth Technical Guide to the Synthesis and Application of Chiral Piperazine Nitrile Derivatives

Abstract

The confluence of the piperazine ring, a privileged scaffold in medicinal chemistry, with the unique electronic and metabolic properties of the nitrile group presents a compelling strategy for modern drug discovery.[1][2][3] When chirality is introduced, these scaffolds offer the potential for highly specific and potent interactions with biological targets. However, the asymmetric synthesis of carbon-substituted piperazines, particularly those bearing a nitrile moiety, remains a significant challenge, with a lack of consolidated methodologies in the current literature.[2][4] This guide provides a comprehensive overview of robust synthetic strategies for accessing chiral piperazine nitrile derivatives. We will dissect field-proven catalytic asymmetric methods for constructing the chiral piperazine core and discuss subsequent pathways for nitrile introduction. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, empowering the design of novel molecular entities.

The Strategic Value of the Chiral Piperazine Nitrile Scaffold

The piperazine heterocycle is the third most common nitrogen-containing ring system found in FDA-approved drugs, a testament to its profound impact on pharmacology.[5] Its two nitrogen atoms provide handles for modulating solubility and bioavailability while offering vectors for interaction with biological targets.[6][7] The introduction of stereocenters onto the carbon framework unlocks the potential for enhanced potency and selectivity, as the three-dimensional arrangement of substituents is critical for optimal binding.[8]

The nitrile group, once viewed as a potentially toxic functionality, is now recognized as a valuable tool in drug design.[3] Its unique properties include:

-

Metabolic Stability: The cyano group is exceptionally stable to metabolic degradation, often remaining unchanged as it passes through the body, which can prolong a drug's half-life.[3]

-

Potent Binding Interactions: As a strong hydrogen bond acceptor and a dipole, the linear nitrile group can form key interactions in a target's binding pocket.[3]

-

Physicochemical Modulation: The incorporation of a nitrile can improve pharmacokinetic profiles, including systemic exposure and bioavailability, by fine-tuning properties like lipophilicity.[3]

The combination of these three elements—a piperazine core, a defined stereocenter, and a nitrile group—creates a molecular architecture ripe for the exploration of new chemical space in areas such as oncology, neuroscience, and infectious diseases.[2]

Core Synthetic Strategies and Methodologies

The asymmetric synthesis of piperazine nitrile derivatives can be approached through two primary strategic pathways. The choice depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Figure 1: High-level overview of the two primary strategies for synthesizing chiral piperazine nitrile derivatives.

Strategy A: Asymmetric Synthesis of a Piperazine Precursor Followed by Nitrile Introduction

This is arguably the most versatile and well-documented approach, relying on the robust asymmetric synthesis of a functionalized piperazine precursor, which is then elaborated to introduce the nitrile group. The synthesis of chiral piperazin-2-ones serves as a powerful entry point.[1][9]

A leading methodology for generating α-secondary and α-tertiary chiral piperazin-2-ones was developed by Stoltz and coworkers.[1][10] This method utilizes a palladium catalyst with an electron-deficient phosphino-oxazoline (PHOX) ligand to achieve high enantioselectivity.

Causality Behind the Method:

-

The Catalyst System: The combination of a palladium source (e.g., Pd₂(pmdba)₃) and a chiral PHOX ligand generates the active catalytic species. The PHOX ligand's specific geometry creates a chiral pocket around the palladium center, which dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to high enantiomeric excess (ee).

-

The Substrate: The reaction starts with an N-protected piperazin-2-one that is allylated and decarboxylated in situ. This decarboxylative approach is advantageous as it forms a nucleophilic enolate under relatively mild conditions, avoiding the need for strong bases that could compromise other functional groups.

Figure 2: Experimental workflow for the enantioselective synthesis of chiral piperazin-2-ones.

This protocol describes a self-validating system for generating a key chiral intermediate.

Materials:

-

N-protected piperazin-2-one substrate (1.0 equiv)

-

Allyl enol carbonate (1.1 equiv)

-

Tris(3,5-bis(trifluoromethyl)phenyl)phosphine (L ligand for Pd)

-

Pd₂(pmdba)₃ (2.5 mol %)

-

(S)-t-Bu-PHOX chiral ligand (7.5 mol %)

-

Anhydrous Toluene

Procedure:

-

Catalyst Pre-formation: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add Pd₂(pmdba)₃ and the (S)-t-Bu-PHOX ligand. Add anhydrous toluene and stir the mixture at room temperature for 20-30 minutes. The solution should turn from purple to a pale yellow, indicating the formation of the active catalyst complex.

-

Reaction Assembly: In a separate oven-dried vial, dissolve the N-protected piperazin-2-one substrate in anhydrous toluene.

-

Initiation: Add the pre-formed catalyst solution to the substrate solution via syringe.

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor by TLC or LC-MS for the consumption of the starting material.

-

Workup: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the enantioenriched α-tertiary piperazin-2-one.

-

Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC or SFC.

Once the chiral piperazin-2-one is synthesized, it serves as a versatile intermediate.

-

Reduction to Piperazine: The carbonyl group of the piperazin-2-one can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) to afford the corresponding chiral piperazine.[1]

-

Nitrile Introduction: If the substituent introduced in the alkylation step contains a suitable functional group (e.g., a primary alcohol or halide), it can be converted to a nitrile.

-

From an Alcohol: A two-step process involving oxidation to an aldehyde followed by conversion to the nitrile (e.g., via a tosylhydrazone and reaction with KCN) is a standard method.

-

From a Halide: Direct nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO is a direct route.

-

| Reaction | Catalyst/Reagent | Typical Yield | Typical ee (%) | Reference |

| Asymmetric Allylic Alkylation | Pd₂(pmdba)₃ / (S)-t-Bu-PHOX | 70-95% | 85-99% | [1][9] |

| Ir-Catalyzed Allylic Amination | [Ir(cod)Cl]₂ / Chiral Phosphoramidite | 58-87% | 94-98% | [11] |

| Ru-Catalyzed Asymm. Transfer Hydrogenation | Noyori-Ikariya Ru-Catalyst | High | >81% | [12] |

Table 1: Comparison of selected catalytic asymmetric methods for the synthesis of chiral piperazine precursors.

Strategy B: Direct Asymmetric C-H Functionalization

A more modern and atom-economical approach involves the direct functionalization of a C-H bond on a pre-existing piperazine ring. This strategy avoids the need for pre-functionalized substrates.

Asymmetric Lithiation-Trapping: Pioneering work by O'Brien and coworkers has shown that N-Boc protected piperazines can be enantioselectively deprotonated at the α-carbon using a chiral base complex, typically s-BuLi and (-)-sparteine or a (+)-sparteine surrogate.[5] The resulting configurationally stable α-lithiated species can then be trapped with an electrophile. To introduce a nitrile, a suitable electrophile would be a cyanating agent like p-toluenesulfonyl cyanide (TsCN).

Causality Behind the Method:

-

The chiral diamine ligand (e.g., (-)-sparteine) coordinates to the lithium cation of the organolithium base, creating a chiral complex. This complex then selectively abstracts one of the two enantiotopic protons α to the nitrogen, leading to an enantioenriched organolithium intermediate. The choice of the sparteine enantiomer determines which product enantiomer is formed.

Pharmacological Rationale and Application

The strategic placement of a nitrile on a chiral piperazine scaffold is driven by clear pharmacological objectives. The nitrile is not merely a placeholder but a functional group designed to enhance drug-like properties.

Figure 3: Logical diagram illustrating the pharmacological benefits derived from the chiral piperazine nitrile core.

For example, in the development of enzyme inhibitors, the nitrile group can serve as a bioisostere for a carbonyl group, forming a key hydrogen bond with an active site residue. In some cases, it can even act as a reversible covalent warhead. The defined stereochemistry of the piperazine ensures that the nitrile and other pharmacophoric elements are presented to the target protein in the optimal orientation for high-affinity binding.

Conclusion and Future Outlook

The synthesis of chiral piperazine nitrile derivatives represents a frontier in medicinal chemistry, combining a privileged scaffold with a functionally advantageous chemical group. While direct, one-step methods remain elusive, the strategic combination of powerful asymmetric catalytic reactions to form the chiral core, followed by well-established functional group manipulations to install the nitrile, provides a reliable and versatile blueprint for accessing these valuable compounds. The methodologies outlined in this guide, particularly the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, offer a robust and highly enantioselective platform for generating the key chiral intermediates. Future work will likely focus on developing more convergent strategies, potentially through the catalytic, asymmetric cyanation of piperazine-derived precursors, to further streamline the synthesis of these promising molecules for the next generation of therapeutics.

References

-

Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

-

Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 126(1), 183-187. [Link]

-

Zhang, W., et al. (2016). Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. Organic Letters, 18(15), 3826-3829. [Link]

-

Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(22), 4531-4534. [Link]

-

Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]

-

Synfacts (2015). Enantioselective Synthesis of Piperazin-2-ones and Piperazines. Thieme Chemistry, 11(03), 0295. [Link]

-

Sanz-Marco, A., & Schmalz, H. G. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6045. [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 669-689. [Link]

-

Fleming, F. F., & Yao, L. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Medicinal Chemistry Research, 30(8), 1-28. [Link]

-

Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2025). ResearchGate. [Link]

-

Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

-

Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3467-3478. [Link]

-

Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

An In-depth Technical Guide to the Comparative Analysis of 2-Methyl and 3-Methyl Piperazine Propanenitrile

A Senior Application Scientist's Perspective on Synthesis, Spectroscopic Characterization, and Potential Applications in Drug Discovery

Authored by: [Your Name/Gemini AI]

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1][2] Simple C-alkylation of the piperazine ring, as seen in 2-methylpiperazine and 3-methylpiperazine, introduces subtle yet significant structural and electronic modifications. These changes can profoundly influence the synthesis, reactivity, and biological activity of their derivatives. This technical guide provides a comprehensive comparative analysis of 2-methyl and 3-methyl piperazine propanenitrile, two isomers derived from the cyanoethylation of their respective parent piperazines. We will delve into the nuances of their synthesis, explore the expected differences in their spectroscopic signatures, and discuss the potential implications of the methyl group's position on their utility as intermediates in drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these valuable building blocks.

Introduction: The Significance of C-Methylated Piperazine Scaffolds

Piperazine and its derivatives are ubiquitous in drug discovery, contributing to a wide array of therapeutic agents, including those with antimicrobial, anticancer, and central nervous system activities.[2] The two nitrogen atoms of the piperazine ring offer handles for substitution, enabling the modulation of a molecule's pharmacokinetic and pharmacodynamic properties.[1] The introduction of a methyl group onto the carbon framework of the piperazine ring, creating 2-methylpiperazine and 3-methylpiperazine, offers a strategy for fine-tuning molecular properties. This substitution can impact:

-

Basicity: The position of the electron-donating methyl group can influence the pKa of the nitrogen atoms.

-

Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can affect membrane permeability and metabolic stability.

-

Stereochemistry: The presence of a chiral center in 2-methylpiperazine and a potential for diastereomers in substituted 3-methylpiperazine derivatives introduces three-dimensional diversity.

-

Reactivity: Steric hindrance imposed by the methyl group can influence the regioselectivity and rate of reactions at the nitrogen atoms.

This guide will focus on the propanenitrile derivatives of these two isomers, which are formed through a cyanoethylation reaction—a Michael addition of the piperazine to acrylonitrile.[3] These nitrile-containing molecules are versatile intermediates, as the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in the formation of various heterocyclic systems.

Synthesis via Cyanoethylation: A Tale of Two Isomers

The synthesis of 2-methyl and 3-methyl piperazine propanenitrile is achieved through the cyanoethylation of the corresponding methylpiperazine with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine of the piperazine attacks the β-carbon of the electron-deficient alkene in acrylonitrile.[3]

Reaction Mechanism

The cyanoethylation of amines can proceed without a catalyst, particularly with reactive aliphatic amines like piperazines.[3][4] The reaction mechanism involves the nucleophilic attack of a nitrogen atom on the β-carbon of acrylonitrile, followed by proton transfer to the resulting carbanion.

Diagram: General Mechanism of Cyanoethylation of a Piperazine Derivative

Caption: General mechanism of the Michael addition of a secondary amine to acrylonitrile.

Synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile

In the case of 2-methylpiperazine, the two nitrogen atoms are not equivalent. The N1 nitrogen is adjacent to the methyl-substituted carbon, while the N4 nitrogen is not.

-

Regioselectivity: The cyanoethylation of 2-methylpiperazine is expected to favor substitution at the less sterically hindered N4 nitrogen. The methyl group at the C2 position will create steric hindrance, making the approach of acrylonitrile to the N1 nitrogen more difficult.[5]

-

Reaction Conditions: The reaction can typically be carried out by stirring 2-methylpiperazine with a slight excess of acrylonitrile, often without a solvent or in a protic solvent like ethanol or water, at room temperature or with gentle heating.[4]

Experimental Protocol: Synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-methylpiperazine (1.0 eq).

-

Slowly add acrylonitrile (1.1 eq) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the excess acrylonitrile and any solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-(2-methylpiperazin-1-yl)propanenitrile.

Synthesis of 3-(3-Methylpiperazin-1-yl)propanenitrile

The synthesis of 3-(3-methylpiperazin-1-yl)propanenitrile presents a more complex scenario due to the presence of two non-equivalent secondary amines in 3-methylpiperazine (N1 and N4).

-

Regioselectivity: The methyl group at the C3 position exerts some steric influence on both nitrogen atoms, but it is more pronounced at the adjacent N4. Therefore, cyanoethylation is likely to occur at both nitrogen atoms, leading to a mixture of 3-(3-methylpiperazin-1-yl)propanenitrile and 3-(5-methylpiperazin-1-yl)propanenitrile. The reaction at the N1 nitrogen is generally favored due to reduced steric hindrance compared to N4.

-

Dicyanoethylation: As with other piperazines, there is a possibility of dicyanoethylation, where both nitrogen atoms react with acrylonitrile. This can be minimized by using a molar excess of the piperazine derivative.

Diagram: Regioselectivity in the Cyanoethylation of 3-Methylpiperazine

Caption: Expected regioselectivity in the cyanoethylation of 3-methylpiperazine.

Experimental Protocol: Synthesis of 3-(3-Methylpiperazin-1-yl)propanenitrile

-

In a round-bottom flask, dissolve 3-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

-

Cool the solution in an ice bath and slowly add acrylonitrile (0.9 eq) dropwise with vigorous stirring to favor mono-substitution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The resulting mixture of regioisomers will likely require careful separation by column chromatography on silica gel to isolate the desired 3-(3-methylpiperazin-1-yl)propanenitrile.

Comparative Spectroscopic Analysis

The structural differences between 2-methyl and 3-methyl piperazine propanenitrile will be clearly reflected in their NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the piperazine ring protons and carbons will be distinct.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Methyl and 3-Methyl Piperazine Propanenitrile

| Compound | Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| 3-(2-Methylpiperazin-1-yl)propanenitrile | Methyl (CH₃) | ~1.0-1.2 (d) | ~15-20 |

| Piperazine CH adjacent to CH₃ | ~2.7-2.9 (m) | ~50-55 | |

| Other Piperazine CH₂ | ~2.3-2.8 (m) | ~45-55 | |

| -N-CH₂-CH₂-CN | ~2.5-2.7 (t) | ~52-55 | |

| -N-CH₂-CH₂-CN | ~2.3-2.5 (t) | ~15-20 | |

| Nitrile (C≡N) | - | ~118-122 | |

| 3-(3-Methylpiperazin-1-yl)propanenitrile | Methyl (CH₃) | ~0.9-1.1 (d) | ~18-22 |

| Piperazine CH adjacent to CH₃ | ~2.8-3.0 (m) | ~53-58 | |

| Other Piperazine CH₂ | ~2.2-2.9 (m) | ~46-56 | |

| -N-CH₂-CH₂-CN | ~2.6-2.8 (t) | ~52-55 | |

| -N-CH₂-CH₂-CN | ~2.4-2.6 (t) | ~15-20 | |

| Nitrile (C≡N) | - | ~118-122 |

Note: These are predicted values based on general principles and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.[6][7][8]

Key Differentiating Features in NMR:

-

Symmetry: The ¹H and ¹³C NMR spectra of 3-(2-methylpiperazin-1-yl)propanenitrile will exhibit a higher degree of symmetry compared to the 3-methyl isomer, resulting in fewer and more well-defined signals for the piperazine ring protons and carbons.

-

Methyl Group Signal: The chemical shift and multiplicity of the methyl group will be slightly different due to its position on the ring. In the 2-methyl isomer, the methyl protons will appear as a doublet coupled to the adjacent methine proton. In the 3-methyl isomer, the methyl protons will also be a doublet.

-

Piperazine Ring Protons: The complexity of the multiplet patterns for the piperazine ring protons will be a key differentiator. The 3-methyl isomer is expected to show a more complex pattern due to the lower symmetry.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show the molecular ion peak for both isomers (m/z = 153.23). The fragmentation patterns, however, will differ due to the position of the methyl group, which directs the cleavage of the piperazine ring.

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Predicted key fragmentation pathways for the two isomers in EI-MS.

Key Differentiating Features in MS:

-

Alpha-Cleavage: The most significant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[9] In the 2-methyl isomer, cleavage between C2 and C3 will be prominent. For the 3-methyl isomer, cleavage between C2-C3 and C3-C4 will be characteristic.

-

Loss of Substituents: The relative abundance of fragments resulting from the loss of the methyl group versus fragments from the cleavage of the propanenitrile side chain can help distinguish the isomers.

Implications for Drug Development

The choice between a 2-methyl and a 3-methyl piperazine propanenitrile core can have significant consequences for the properties of a final drug candidate.

-

Pharmacophore Scaffolding: The different substitution patterns and conformational preferences of the two isomers will orient appended pharmacophoric groups differently in three-dimensional space. This can lead to significant differences in binding affinity and selectivity for a biological target.

-

Metabolic Stability: The methyl group can influence the metabolic profile of the molecule. It may block a site of metabolism or introduce a new one, depending on its position.

-

Physicochemical Properties: As mentioned earlier, the position of the methyl group can subtly alter pKa and lipophilicity, which in turn affects solubility, absorption, and distribution.

-

Synthetic Accessibility: The potential for a mixture of regioisomers in the synthesis of the 3-methyl derivative may make the 2-methyl isomer a more attractive starting material from a process chemistry perspective, as it offers a more straightforward synthetic route to a single product.

Conclusion

While 2-methyl and 3-methyl piperazine propanenitrile are closely related isomers, the seemingly minor shift in the position of the methyl group leads to distinct differences in their synthesis, spectroscopic properties, and potential as scaffolds in drug discovery. The 2-methyl isomer offers a more regiochemically controlled synthesis, while the 3-methyl isomer, though more challenging to synthesize as a single regioisomer, provides a different spatial arrangement of its functional groups. A thorough understanding of these differences, as outlined in this guide, is crucial for medicinal chemists to make informed decisions in the design and synthesis of novel therapeutic agents. The detailed experimental protocols and comparative analysis provided herein serve as a valuable resource for researchers working with these important heterocyclic building blocks.

References

- Rajasekaran, A., et al. (2004). Cyanoethylation: A vital reaction in the synthesis of biologically active heterocycles. Asian Journal of Chemistry, 16(1), 1-8.

- Fun, H.-K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile.

-

Encyclopedia.pub. (2023). Cyanomethylation Reaction. Retrieved from [Link]

-

Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]

-

Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

RSC Publishing. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. Retrieved from [Link]

-

PubMed. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Retrieved from [Link]

-

PubMed. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Retrieved from [Link]

-

PMC. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

-

PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. Retrieved from [Link]

-

ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

ResearchGate. (2019). Chapter 3 Selective Addition Reactions of 2-propenonitrile (Cyanoethylation) in Advances in Chemistry Research Vol. 49 Editor James C. Taylor, Nova Science Publishers 2019 ISBN: 978-1-53614-760-5 (eBook); ISSN: 1940-0950, pp. 121-168. Retrieved from [Link]

-

Georgia Southern University. (2019). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

PubMed. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2020). Regioselective and Stereospecific Rhodium-Catalyzed Allylic Cyanomethylation with an Acetonitrile Equivalent: Construction of Acyclic β-Quaternary Stereogenic Nitriles. Retrieved from [Link]

-

ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Retrieved from [Link]

-

Taylor & Francis. (2019). Steric hindrance – Knowledge and References. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]

-

MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

NATURALISTA CAMPANO. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Retrieved from [Link]

-

PubMed. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Retrieved from [Link]

-

ResearchGate. (1975). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Scientific & Academic Publishing. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. museonaturalistico.it [museonaturalistico.it]

- 3. asianpubs.org [asianpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

solubility of 3-(2-Methylpiperazin-1-yl)propanenitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(2-Methylpiperazin-1-yl)propanenitrile in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical parameter in drug development and manufacturing. It influences reaction kinetics, purification efficiency, and the formulation of final dosage forms. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Methylpiperazin-1-yl)propanenitrile, a key building block in medicinal chemistry. We will explore the physicochemical properties of this compound, the theoretical principles governing its solubility, and present a robust experimental protocol for its quantitative determination in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize processes involving this versatile molecule.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous processes in pharmaceutical sciences. For a synthetic intermediate like 3-(2-Methylpiperazin-1-yl)propanenitrile, understanding its solubility profile in a range of organic solvents is paramount for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction rates and yields.

-

Purification: Selecting appropriate solvents for crystallization, extraction, and chromatographic purification to achieve high purity of the final compound.

-

Formulation: In cases where the intermediate might be part of a liquid formulation, solubility directly impacts the drug load and stability.

This guide will provide a detailed exploration of the factors influencing the solubility of 3-(2-Methylpiperazin-1-yl)propanenitrile and a practical framework for its experimental determination.

Physicochemical Properties of 3-(2-Methylpiperazin-1-yl)propanenitrile

The molecular structure of 3-(2-Methylpiperazin-1-yl)propanenitrile dictates its interactions with various solvents. A thorough understanding of its physicochemical properties is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₃ | [1] |

| Molecular Weight | 153.22 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 39.06 Ų | [1] |

| Predicted LogP (Octanol-Water Partition Coefficient) | 0.19378 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Expert Insights:

The structure of 3-(2-Methylpiperazin-1-yl)propanenitrile presents a combination of polar and non-polar features. The piperazine ring with its two nitrogen atoms and the nitrile group (-C≡N) are polar moieties capable of engaging in dipole-dipole interactions and acting as hydrogen bond acceptors.[2] The secondary amine within the piperazine ring also provides a hydrogen bond donor site.[1] Conversely, the ethyl chain and the methyl group on the piperazine ring contribute to its non-polar character.

The predicted LogP value of 0.19 suggests that the compound has a relatively balanced hydrophilic and lipophilic nature, hinting at potential solubility in a range of solvents with varying polarities. The TPSA of 39.06 Ų indicates a moderate degree of polarity.

Theoretical Framework for Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction.[3][4] This principle states that a solute will be most soluble in a solvent that has a similar polarity and intermolecular force profile.[3]

Intermolecular Forces at Play:

-

Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in non-polar solvents.

-

Dipole-Dipole Interactions: Occur between polar molecules. The polar functional groups in 3-(2-Methylpiperazin-1-yl)propanenitrile will favor solvents with strong dipole moments.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction. The ability of the compound to both donate and accept hydrogen bonds suggests that it will have favorable interactions with protic solvents (e.g., alcohols) and aprotic polar solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

Solvent Polarity Spectrum:

To rationally select solvents for solubility screening, it is essential to consider a range of polarities. Organic solvents can be broadly categorized as:

-

Non-polar Solvents: (e.g., Hexane, Toluene) Primarily exhibit Van der Waals forces.[3]

-

Aprotic Polar Solvents: (e.g., Acetone, Ethyl Acetate, Acetonitrile) Possess dipole moments but lack acidic protons for hydrogen bonding.[3]

-

Protic Polar Solvents: (e.g., Methanol, Ethanol, Water) Can both donate and accept hydrogen bonds.[3]

The table below provides a list of common organic solvents arranged by increasing polarity, which can serve as a guide for selecting a diverse screening set.[5][6]

| Solvent | Relative Polarity |

| Hexane | 0.009 |

| Toluene | 0.099 |

| Diethyl Ether | 0.117 |

| Tetrahydrofuran (THF) | 0.207 |

| Ethyl Acetate | 0.228 |

| Acetone | 0.355 |

| Acetonitrile | 0.460 |

| Isopropanol | 0.546 |

| Ethanol | 0.654 |

| Methanol | 0.762 |

| Dimethyl Sulfoxide (DMSO) | 0.444 |

| N,N-Dimethylformamide (DMF) | 0.386 |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3] This protocol is designed to be a self-validating system, ensuring that the measured solubility represents a true equilibrium state.

The Shake-Flask Method: A Workflow for Accurate Measurement

The following diagram illustrates the workflow for the shake-flask method:

Sources

Safety Data Sheet (SDS) & Toxicological Profiling Guide for Piperazine Propanenitrile Derivatives

Target Audience: Researchers, Toxicologists, and Pharmaceutical Development Scientists Content Type: Advanced Technical Whitepaper & SDS Integration Guide

Executive Summary: The Dual Nature of Piperazine Scaffolds

Piperazine propanenitrile derivatives—such as 3-(piperazin-1-yl)propanenitrile and its oxo-analogues—are highly versatile bifunctional building blocks in modern drug discovery. They combine the pharmacophoric piperazine ring, a ubiquitous motif in central nervous system (CNS) agents and antihistamines, with a reactive propanenitrile moiety that facilitates downstream synthetic functionalization.

However, the very structural features that make these derivatives synthetically valuable also introduce complex toxicological liabilities. Standard 16-section Safety Data Sheets (SDS) often rely on generalized "read-across" data from the parent piperazine base, which can either under-represent the reactivity of the nitrile group or over-represent the corrosivity of hydrochloride salts. As a Senior Application Scientist, I have designed this guide to move beyond static hazard codes, providing a mechanistic understanding of these compounds to ensure robust safety protocols and accurate predictive toxicology in your laboratory.

Structural Hazard Profiling & Physicochemical Data

The physical state and reactivity of piperazine derivatives dictate their exposure routes. The free base forms are typically volatile liquids or low-melting solids with high alkalinity, making them corrosive. Conversely, hydrochloride salts are stable, water-soluble powders that present inhalation hazards (dust) but reduced contact corrosivity.

Table 1: Physicochemical and Hazard Profile of Key Derivatives

| Property / Metric | 3-(Piperazin-1-yl)propanenitrile (Free Base) | 3-Oxo-3-(piperazin-1-yl)propanenitrile HCl |

| CAS Number | 34064-86-3 | 1394042-17-1 |

| Molecular Formula | C₇H₁₃N₃ | C₇H₁₂ClN₃O |

| Molecular Weight | 139.20 g/mol | 189.64 g/mol |

| Physical State | Liquid / Low-melting solid | Solid (Crystalline Powder) |

| Topological Polar Surface Area (TPSA) | 39.06 Ų | 56.13 Ų |

| LogP (Lipophilicity) | 0.07 | -0.24 |

| Primary GHS Hazard Codes | H314 (Corrosive), H317 (Sensitizer) | H302, H315, H319, H332 (Irritant/Harmful) |